3-(2,4-dimethoxybenzylidene)-5-phenyl-2(3H)-furanone
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Overview
Description
Synthesis Analysis
Furanones can be synthesized through multiple approaches. For instance, the title compound 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone was synthesized in THF solution, showcasing a method that could potentially be adapted for the synthesis of closely related furanone compounds. The synthesis process is characterized by FT-IR, UV-Vis, 1H NMR, 13C NMR, MS, elemental analysis, and X-ray diffraction, indicating the detailed characterization essential for confirming the structure of synthesized compounds (Wang Zhao-yang, 2012).
Molecular Structure Analysis
The molecular structure of furanones can be elucidated using various spectroscopic and crystallographic techniques. For instance, the spatial structure of related compounds like (Z)-(5R)-methyl-2-(4-phenylbenzylidene)cyclohexanone was studied through 1H NMR spectroscopy and molecular modeling, highlighting the conformational aspects and structural details of furanone derivatives (A. Krivoshey et al., 2006).
Chemical Reactions and Properties
Furanones undergo various chemical reactions, including Michael addition-elimination reactions, which can be used to produce new compounds with different functional groups attached to the furanone core. This reactivity is exemplified in the creation of 4-amino-3-halo-5-(S)-menthoxy-2(5H)-furanone analogues, demonstrating the furanone ring's versatility in chemical synthesis (Wang Zhao-yang, 2012).
properties
IUPAC Name |
(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-phenylfuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-21-16-9-8-14(17(12-16)22-2)10-15-11-18(23-19(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWORDKXNAEUOJ-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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